molecular formula C7H12O3 B15072513 Ethyl 2-(1-hydroxycyclopropyl)acetate

Ethyl 2-(1-hydroxycyclopropyl)acetate

Cat. No.: B15072513
M. Wt: 144.17 g/mol
InChI Key: ZYYWREUFPMFCMK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxycyclopropyl)acetate is an organic compound with the molecular formula C7H12O3 It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a cyclopropyl ring with a hydroxyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-hydroxycyclopropyl)acetate typically involves the esterification of 2-(1-hydroxycyclopropyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl 2-(1-hydroxycyclopropyl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxycyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the cyclopropyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological systems .

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with widespread use as a solvent.

    Methyl 2-(1-hydroxycyclopropyl)acetate: Similar structure but with a methyl group instead of an ethyl group.

    Cyclopropyl acetate: Lacks the hydroxyl group on the cyclopropyl ring.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a cyclopropyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-(1-hydroxycyclopropyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-6(8)5-7(9)3-4-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYWREUFPMFCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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